molecular formula C10H12BrNO2 B8665688 2-bromo-4,N-dimethyl-N-methoxybenzamide

2-bromo-4,N-dimethyl-N-methoxybenzamide

Cat. No. B8665688
M. Wt: 258.11 g/mol
InChI Key: GQLZADZYJXDIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022075B2

Procedure details

1-Hydroxybenzotriazole (3.78 g), 4-dimethylaminopyridine (3.42 g), and N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (5.40 g) were added to a solution (100 mL) of 2-bromo-4-methylbenzoic acid (5.00 g) and N,O-dimethylhydroxylamine hydrochloride (2.73 g) in dichloromethane, followed by stirring at room temperature for 13 hours. 1N Hydrochloric acid was added to the reaction mixture, followed by extraction with dichloromethane and evaporation of the solvent. After purification, 2-bromo-4,N-dimethyl-N-methoxybenzamide (6.0 g) was yielded. The 2-bromo-4,N-dimethyl-N-methoxybenzamide (6.0 g) was dissolved in an anhydrous tetrahydrofuran solution (50 mL) under a stream of argon. Diisobutylaluminum hydride (24.7 mL, 0.93M hexane solution) was added dropwise to the solution at −78° C., and the mixture was stirred at the same temperature for 2 hours. Methanol (5 mL) was added dropwise to the reaction mixture, and an aqueous saturated ammonium chloride solution (5 mL) was added thereto, the mixture was stirred at room temperature for 1 hour. Sodium sulfate anhydrate was added to the reaction mixture, followed by further stirring for 1 hour. The precipitated matter was removed through filtration by use of Celite, and the filtrate was purified, to thereby yield 2-bromo-4-methylbenzaldehyde (4.0 g). The procedure of Referential Example 9 was repeated, except that 2-bromo-4-methylbenzaldehyde (4.0 g) was used, to thereby yield the title compound (3.7 g).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.[Br:23][C:24]1[CH:32]=[C:31]([CH3:33])[CH:30]=[CH:29][C:25]=1[C:26](O)=[O:27].Cl.[CH3:35][NH:36][O:37][CH3:38].Cl>CN(C)C1C=CN=CC=1.ClCCl>[Br:23][C:24]1[CH:32]=[C:31]([CH3:33])[CH:30]=[CH:29][C:25]=1[C:26]([N:36]([CH3:35])[O:37][CH3:38])=[O:27] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
5.4 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.73 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.42 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
BrC1=C(C(=O)N(OC)C)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.